molecular formula C39H61N11O7 B1679987 Novokinin CAS No. 358738-77-9

Novokinin

Cat. No.: B1679987
CAS No.: 358738-77-9
M. Wt: 796.0 g/mol
InChI Key: WCJSVACAALWGRF-LQPYQXOBSA-N
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Description

Novokinin is a synthetic hexapeptide (Arg-Pro-Leu-Lys-Pro-Trp) that functions as a selective agonist of the angiotensin II type 2 receptor (AT2R) . It was initially developed for its antihypertensive and vasodilatory properties but has since demonstrated additional pharmacological effects, including anti-inflammatory, anti-arthritic, and gastric-protective activities . In rheumatoid arthritis (RA) models, this compound mitigates inflammation by modulating the renin-angiotensin system (RAS), specifically by increasing the ACE2/ACE and AT2R/AT1R ratios, which shifts the balance toward anti-inflammatory pathways . To address these limitations, a bone-targeted conjugate (Novo Conj) was developed by coupling this compound with polyethylene glycol (PEG) and a bisphosphonate (BP) group, enhancing its stability, bone mineral affinity, and sustained release .

Mechanism of Action

Target of Action

Novokinin is a synthetic peptide that primarily targets the Angiotensin Type II receptor (AT2R) . The AT2R plays a crucial role in counteracting the vasoconstrictor effects of AT1R stimulation, contributing to blood pressure control .

Mode of Action

This compound interacts with its primary target, the AT2R, resulting in vasodilation and a reduction in blood pressure . This interaction is believed to be mediated by the prostaglandin I2-IP receptor pathway . The AT2R activation by this compound can also lead to anorexigenic effects, which are mediated by the PGE2-EP4 receptor pathway downstream of the AT2R .

Biochemical Pathways

This compound affects the Renin-Angiotensin System (RAS) and the arachidonic acid (ArA) pathway . Inflammation can cause a significant imbalance in cardioprotective RAS components like ACE2, AT2R, and Ang 1-7 and increases the ArA inflammatory metabolites like hydroxyeicosatetraenoic acids (HETEs) . This compound helps restore balance in the RAS and favors the production of different epoxyeicosatrienoic acids (EETs), which are anti-inflammatory mediators .

Pharmacokinetics

Peptide drugs like this compound often suffer from plasma instability and short half-life . To overcome these challenges, a novel bone-targeting this compound conjugate (Novo Conj) was developed . This conjugate uses the bone as a reservoir for sustained release and protection from systemic degradation, thereby improving stability and enhancing pharmacological efficacy .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure . It achieves this by relaxing the mesenteric artery isolated from spontaneously hypertensive rats (SHRs) . Additionally, this compound has been found to have anti-inflammatory effects . It can restore balance in the RAS and favor the production of different EETs, which are anti-inflammatory mediators .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the bone-targeting this compound conjugate (Novo Conj) uses the bone as a reservoir for sustained release and protection from systemic degradation . This strategy enhances the stability and pharmacological efficacy of this compound, making it a promising candidate for managing conditions like hypertension and inflammation .

Biochemical Analysis

Biochemical Properties

Novokinin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the angiotensin type II receptor (AT2R). This interaction is crucial for its vasorelaxing and anti-inflammatory effects. This compound also interacts with components of the renin-angiotensin system, such as angiotensin-converting enzyme 2 (ACE2) and angiotensin 1-7 (Ang 1-7), which are involved in regulating blood pressure and inflammation .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to reduce anxiety and hyperactivity in spontaneously hypertensive rats, indicating its potential effects on the central nervous system. This compound also affects cell signaling pathways, particularly those involving the renin-angiotensin system. It modulates gene expression related to inflammation and cardiovascular function, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the angiotensin type II receptor (AT2R). This binding leads to the activation of signaling pathways that result in vasorelaxation and anti-inflammatory effects. This compound also inhibits the activity of angiotensin-converting enzyme 1 (ACE1), reducing the production of angiotensin II (Ang II) and promoting the formation of angiotensin 1-7 (Ang 1-7), which has protective cardiovascular effects. Additionally, this compound influences gene expression by modulating transcription factors involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to have a short half-life and is prone to degradation in plasma. Modifications such as bone-targeted delivery have been shown to improve its stability and prolong its effects. Long-term studies have demonstrated that this compound can maintain its anti-inflammatory and vasorelaxing effects over extended periods, particularly when delivered in a sustained-release form .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to reduce blood pressure and inflammation without significant adverse effects. At higher doses, there may be potential toxic effects, including hypotension and altered cardiovascular function. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the renin-angiotensin system. It interacts with enzymes such as angiotensin-converting enzyme 2 (ACE2) and promotes the formation of angiotensin 1-7 (Ang 1-7), which has anti-inflammatory and vasorelaxing effects. This compound also affects the metabolism of arachidonic acid, leading to the production of anti-inflammatory mediators such as epoxyeicosatrienoic acids (EETs) .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cardiovascular system and inflammatory tissues. This compound’s distribution is also influenced by its stability and degradation, with modifications such as bone-targeted delivery enhancing its accumulation in specific tissues .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound’s interaction with the angiotensin type II receptor (AT2R) occurs at the cell membrane, where it exerts its vasorelaxing and anti-inflammatory effects. Additionally, this compound may localize to intracellular compartments involved in gene expression and signaling pathways .

Biological Activity

Novokinin is a synthetic peptide derived from ovalbumin, characterized by its sequence Arg-Pro-Lys-Leu-Pro-Trp. It primarily acts as an agonist for the Angiotensin Type 2 receptor (AT2R) and has been studied for its diverse biological activities, including anti-inflammatory, antihypertensive, and anorexigenic effects. This article compiles recent findings on the biological activity of this compound, emphasizing its therapeutic potential and underlying mechanisms.

This compound exerts its effects through the activation of AT2R, which plays a crucial role in various physiological processes:

  • Anti-inflammatory Effects : In a study involving adjuvant-induced arthritis (AIA) in rats, this compound was shown to restore balance in the renin-angiotensin system (RAS) components, enhancing the production of anti-inflammatory mediators such as epoxyeicosatrienoic acids (EETs) .
  • Vasorelaxation and Antihypertensive Activity : this compound has demonstrated significant vasorelaxant properties in isolated mesenteric arteries from spontaneously hypertensive rats, contributing to its antihypertensive effects .
  • Anorexigenic Activity : Research indicates that this compound suppresses food intake via central mechanisms, specifically through the activation of prostaglandin E2 receptors downstream of AT2R .

Case Studies

  • Adjuvant-Induced Arthritis Model :
    • Objective : To evaluate the anti-inflammatory potential of this compound.
    • Methodology : Rats were treated with this compound or a conjugated form (Novo Conj) targeting bone tissue.
    • Results : The study found that both forms significantly reduced inflammation markers and improved RAS balance compared to control groups. The conjugated form exhibited enhanced stability and prolonged action due to its bone-targeting capabilities .
  • Diabetes Mellitus Model :
    • Objective : To assess the effects of this compound on streptozotocin-induced type 1 diabetes in Wistar rats.
    • Methodology : this compound was administered intracerebroventricularly, and various physiological parameters were measured.
    • Results : this compound treatment led to increased food and water consumption while reducing weight gain in healthy rats. In diabetic rats, it restored cognitive function and reduced hyperalgesia, indicating a potential role in managing diabetic complications .

Data Summary

Biological ActivityEffectStudy Reference
Anti-inflammatoryRestores RAS balance; increases EETs
AntihypertensiveReduces blood pressure; vasorelaxation
AnorexigenicSuppresses food intake
NeuroprotectiveImproves cognition in diabetes models

Challenges in Development

Despite its promising therapeutic effects, this compound faces significant challenges in drug development:

  • Rapid Clearance : Peptides like this compound are quickly metabolized and cleared from the body.
  • Poor Bioavailability : They exhibit low oral bioavailability due to degradation by gastrointestinal enzymes.
  • Short Half-Life : The pharmacokinetic profile necessitates innovative delivery systems to enhance stability and efficacy .

Scientific Research Applications

Antihypertensive Properties

Mechanism of Action
Novokinin acts primarily as an angiotensin II type 2 receptor (AT2) agonist. Its structure, Arg-Pro-Leu-Lys-Pro-Trp, allows it to induce vasorelaxation and lower blood pressure effectively. Research indicates that this compound's hypotensive effects are mediated by prostaglandin I2 and the renin-angiotensin system (RAS) modulation .

Case Studies and Findings

  • Transgenic Rice Studies : A notable study developed transgenic rice seeds expressing this compound, which demonstrated significant antihypertensive activity in spontaneously hypertensive rats. Oral administration of these seeds resulted in a marked reduction in systolic blood pressure, showcasing a novel dietary approach to hypertension management .
  • Animal Models : In hypertensive rat models, this compound administration resulted in reduced systolic blood pressure at doses as low as 0.03 mg/kg intravenously and 0.1 mg/kg orally. The hypotensive effect was blocked by AT2 receptor antagonists, confirming the receptor's role in mediating these effects .

Anti-inflammatory Applications

Bone-Targeted Delivery Systems
Recent research has explored the use of bone-targeted delivery systems for this compound to enhance its anti-inflammatory effects in conditions such as rheumatoid arthritis. This approach aims to improve the stability and bioavailability of this compound while specifically targeting inflamed tissues .

Clinical Implications

  • Rheumatoid Arthritis Treatment : In vivo studies have shown that this compound conjugates can attenuate clinical signs of adjuvant-induced arthritis in rats. The treatment led to a significant reduction in pro-inflammatory markers associated with RAS components and arachidonic acid metabolites .
  • Molecular Mechanisms : The anti-inflammatory action of this compound is linked to its ability to dampen the expression of various inflammatory mediators, thereby potentially offering a new therapeutic avenue for managing chronic inflammatory diseases .

Summary of Research Findings

Study Focus Findings
Antihypertensive EffectsSignificant reduction in systolic blood pressure observed in hypertensive rat models .
Transgenic Rice ApplicationsHigh antihypertensive activity via oral administration; effective even at low doses .
Anti-inflammatory EffectsBone-targeted delivery improved stability and anti-inflammatory efficacy against arthritis .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Novokinin in modulating metabolic pathways, and how are these investigated in preclinical models?

this compound, an AT2 receptor agonist derived from ovotransferrin, exerts antihypertensive and metabolic regulatory effects via angiotensin receptor signaling. Key mechanisms include inhibition of gastric acid secretion through AT2 receptor activation, prostaglandin mediation, and antioxidant pathways . Preclinical studies in T1DM male Wistar rats (12 weeks old) use chronic intracerebroventricular (ICV) infusion (0.6 µg/rat/day for 28 days) to assess metabolic, nociceptive, and behavioral outcomes. Methodological rigor requires standardized housing (21±2°C, 12h light/dark cycles), saline controls, and toxicity monitoring (e.g., tremors, lethargy) . For reproducibility, NIH preclinical guidelines mandate detailed reporting of animal models, dosing protocols, and statistical validation of outcomes .

Q. What experimental models are most appropriate for studying this compound's antihypertensive effects, and what methodological considerations are critical in these designs?

Spontaneously hypertensive rats (SHRs) are the gold standard for evaluating this compound's antihypertensive efficacy. Oral administration studies in SHRs should include dose-response curves (e.g., 0.1–1.0 mg/kg), telemetric blood pressure monitoring, and comparison to ACE inhibitors. Critical design elements include:

  • Sample size : ≥8 animals/group to ensure statistical power.
  • Controls : Normotensive strains (e.g., Wistar Kyoto rats) and vehicle-treated groups.
  • Endpoint validation : Plasma renin activity, urinary sodium excretion, and cardiac hypertrophy indices .

Q. How is this compound synthesized and characterized, and what analytical methods ensure purity and bioactivity?

this compound (L-Arg-Pro-Leu-Lys-Pro-Trp) is synthesized via solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Critical characterization steps include:

  • HPLC-MS : Purity >95% (C18 column, 0.1% TFA/acetonitrile gradient).
  • Circular dichroism : Confirmation of α-helical structure in lipid membranes.
  • Receptor binding assays : AT2 receptor affinity (IC50) via competitive displacement of [³H]-angiotensin II in transfected CHO cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound's dual effects on metabolic regulation and neurological parameters?

Discrepancies (e.g., this compound exacerbating neuropathic pain in T1DM models despite metabolic benefits) require multi-omics integration. Strategies include:

  • Transcriptomic profiling : RNA-seq of hypothalamic nuclei to identify AT2-mediated pathways.
  • Behavioral assays : Von Frey filament tests for nociception paired with glucose tolerance tests.
  • Contradiction analysis : Applying triangulation to compare in vitro (cell-based AT2 activation) and in vivo (ICV vs. oral administration) outcomes .

Q. What advanced analytical techniques are recommended for characterizing this compound's stability and bioavailability in different biological matrices?

  • Pharmacokinetics : LC-MS/MS quantification in plasma/brain homogenates (LLOQ: 1 ng/mL).
  • Stability assays : Simulated gastric fluid (pH 2.0, 37°C) to assess oral bioavailability.
  • Tissue distribution : Autoradiography using ¹⁴C-labeled this compound in SHRs .

Q. How can researchers optimize experimental protocols to mitigate variability in this compound's dose-dependent responses across studies?

  • Dose standardization : Preclinical trials should use allometric scaling (human-equivalent doses: 0.03–0.3 mg/kg).
  • Cohort stratification : Subgroup analysis by age, sex, and comorbidity (e.g., diabetic vs. non-diabetic models).
  • Statistical rigor : Mixed-effects models to account for inter-animal variability .

Q. Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) are applicable when formulating research questions on this compound's therapeutic potential?

  • PICO :

  • Population : T1DM rodent models.
  • Intervention : this compound ICV/oral administration.
  • Comparison : ACE inhibitors/AT1 blockers.
  • Outcome : Blood pressure reduction, HbA1c normalization.
    • FINER : Ensure questions are Feasible (adequate animal cohorts), Interesting (mechanistic novelty), Novel (unexplored AT2 pathways), Ethical (IACUC compliance), and Relevant (translational potential) .

Q. Data Presentation Guidelines

Table 1 : Key Findings from Preclinical Studies on this compound

Study ModelDose/RouteKey OutcomeReference
SHRs (oral)0.1 mg/kg15% BP reduction vs. control
T1DM Wistar (ICV)0.6 µg/rat/dayIncreased nociceptive sensitivity
CHO-AT2 cells10 nM80% AT2 receptor activation

Comparison with Similar Compounds

Structural and Functional Analogues

Novokinin belongs to a class of RAS-modulating peptides. Key analogues include:

Compound Structure/Class Primary Target Key Functions Reference
This compound Synthetic hexapeptide AT2R agonist Anti-inflammatory, antihypertensive
CGP42112 Non-peptide AT2R agonist AT2R agonist Anti-inflammatory, RAS modulation
Angiotensin 1-7 Endogenous heptapeptide Mas receptor agonist Anti-inflammatory, vasodilatory
Ovokinin Egg-derived peptide ACE inhibitor Antihypertensive, ACE inhibition

Mechanistic Differences :

  • It lacks bone-targeting capabilities and shows weaker anti-inflammatory effects in RA models .
  • Angiotensin 1-7: This endogenous peptide activates the Mas receptor, promoting vasodilation and reducing inflammation. However, it has a shorter half-life (<30 minutes) compared to Novo Conj (>48 hours) .

Pharmacokinetic and Efficacy Comparisons

Table 1: Hydroxyapatite (HA) Binding Affinity
Compound HA Binding Affinity (%) Bone-Targeting Efficacy Reference
This compound 0.89–2.14 Low
Novo Conj 6.89–16.74 High
Ang 1-7 Conjugate 15.2 ± 2.1 Moderate
Table 2: Anti-Inflammatory Effects in AIA Rats
Parameter This compound (0.4 mg/kg) Novo Conj (0.4 mg/kg) Untreated Control
Weight Recovery +8.2% +14.5% -12.3%
Arthritis Index 2.1 ± 0.3 1.4 ± 0.2 4.8 ± 0.5
T-EETs/T-HETEs Ratio 1.8 ± 0.2 3.5 ± 0.4 0.9 ± 0.1

Data sourced from collagen-induced arthritis (AIA) models .

Key Findings :

  • Novo Conj vs. This compound: Novo Conj exhibits 8–10× higher HA binding, enabling sustained release in bone tissue. It also outperforms this compound in restoring body weight (+14.5% vs. +8.2%) and reducing arthritis severity (AI score: 1.4 vs. 2.1) .
  • Metabolic Profile: Novo Conj increases anti-inflammatory epoxy-eicosatrienoic acids (T-EETs) and reduces pro-inflammatory hydroxyeicosatetraenoic acids (T-HETEs), achieving a T-EETs/T-HETEs ratio of 3.5 vs. 1.8 for this compound .

Mechanistic Differences in Disease Models

  • Hypertension: this compound reduces systolic blood pressure by 15–20% in L-NAME-induced hypertensive rats, comparable to ACE inhibitors like Ovokinin. However, it uniquely suppresses Rho kinase and NADPH oxidase pathways, which are linked to vascular remodeling .
  • RA: In RA models, this compound and Novo Conj upregulate ACE2 and AT2R while downregulating ACE and AT1R, restoring RAS balance. This mechanism is absent in CGP42112 and Ovokinin .

Discussion of Research Findings

  • Advantages of Novo Conj: The conjugate’s PEG-BP modification extends its half-life from <2 hours (this compound) to >48 hours, with 90% of the dose accumulating in bone tissue . This enhances its anti-inflammatory effects while minimizing systemic toxicity.
  • Contradictory Evidence: In diabetic models, intracerebroventricular this compound administration caused weight loss and reduced food/water intake, suggesting context-dependent effects . This contrasts with its weight-restorative role in RA, highlighting the need for targeted delivery to avoid off-tissue effects.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H61N11O7/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44)/t26-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJSVACAALWGRF-LQPYQXOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H61N11O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433653
Record name L-Tryptophan, L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

796.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358738-77-9
Record name L-Tryptophan, L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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